![molecular formula C11H11I B14915011 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B14915011.png)
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is an organic compound with the molecular formula C₁₁H₁₁I. It is a derivative of cyclobuta[f]indene, characterized by the presence of an iodine atom at the 3-position. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves the iodination of 2,4,5,6-tetrahydro-1H-cyclobuta[f]indene. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds.
Chemical Biology: It is used in studies involving molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is primarily related to its reactivity in chemical reactions. The iodine atom at the 3-position makes it a versatile intermediate in various organic transformations. The compound can interact with different molecular targets and pathways, depending on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the iodine substituent and has different reactivity.
3-Bromo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Similar structure but with a bromine atom instead of iodine.
3-Chloro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene: Contains a chlorine atom at the 3-position.
Uniqueness
The presence of the iodine atom in 3-Iodo-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene imparts unique reactivity and properties compared to its halogenated analogs.
Properties
Molecular Formula |
C11H11I |
|---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-iodotricyclo[6.3.0.03,6]undeca-1,3(6),7-triene |
InChI |
InChI=1S/C11H11I/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5H2 |
InChI Key |
UKNBNUATAGXJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
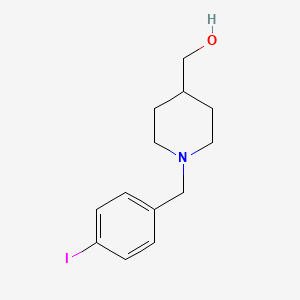
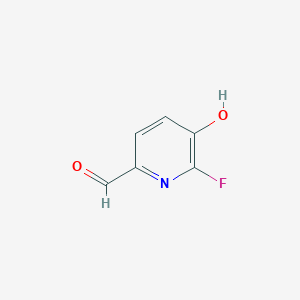
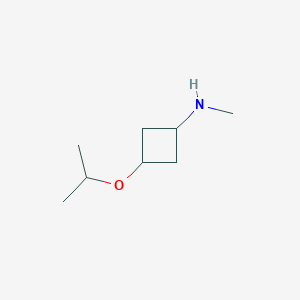
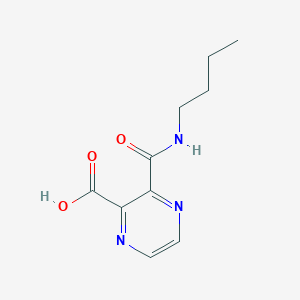
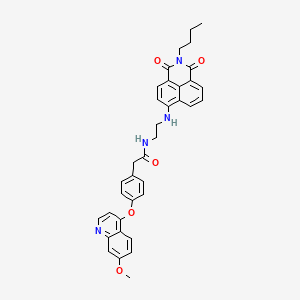
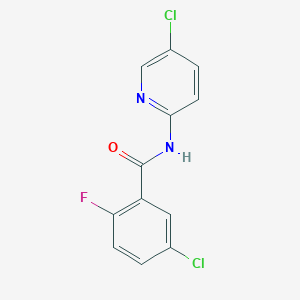
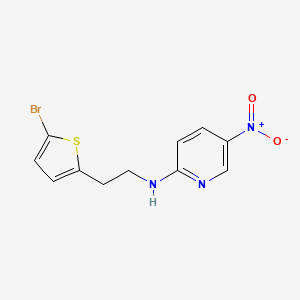
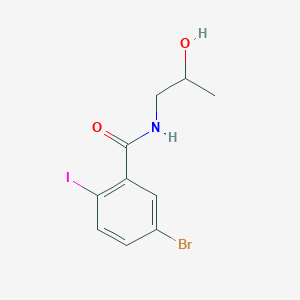
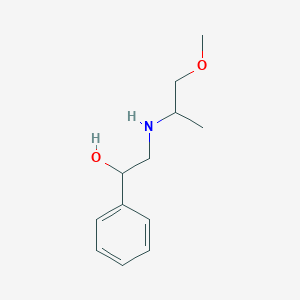
![6-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14915012.png)

![2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
